2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide
Description
This compound is a sulfonamide-functionalized thiophene derivative characterized by a 4,5-dimethylthiophene-3-carboxamide core linked to a 4-chlorobenzenesulfonyl-propanamido moiety. The sulfonamide group enhances solubility and binding affinity to biological targets, while the thiophene ring may contribute to aromatic interactions or electronic effects in molecular recognition .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-9-10(2)24-16(14(9)15(18)21)19-13(20)7-8-25(22,23)12-5-3-11(17)4-6-12/h3-6H,7-8H2,1-2H3,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBADXAYYZZHVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide typically involves a series of steps starting from readily available starting materials. The process includes esterification and amidation reactions. For instance, p-hydroxyphenylpropionic acid can be esterified with methanol in the presence of a catalyst like concentrated sulfuric acid to form p-hydroxyphenylpropionate. This intermediate then undergoes amidation with anthranilic acid at elevated temperatures using a catalyst such as trimethylaluminum in a suitable solvent like dimethyl sulfoxide . The reaction mixture is quenched, and the product is purified through recrystallization and drying steps. This method boasts high conversion rates and yields, making it suitable for industrial production.
Chemical Reactions Analysis
2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Its unique properties make it suitable for use in organic electronics and materials science.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be inferred from compounds with analogous functional groups or scaffolds:
Sulfonamide-Containing Compounds
- Intermediate 3 (Patent EP2023/32) : A peptide-like molecule with multiple acetylsulfanyl-propanamido groups. Unlike the target compound, it lacks a thiophene ring but shares sulfonamide-derived motifs. Its complex branching suggests use in drug conjugation or targeted delivery, whereas the thiophene derivative’s planar structure may favor enzyme active-site binding .
- ADC1770 (C37H39N7O11) : A maleimide-PEG-Val-Ala-PAB conjugate with fluorogenic properties. While unrelated in backbone structure, its sulfonamide-like maleimide group highlights the role of sulfur-containing moieties in stability and reactivity. The target compound’s 4-chlorobenzenesulfonyl group may offer similar hydrolytic stability .
Thiophene-Based Analogs
- Compounds 1–4 (Chromone Derivatives): These feature chromone cores instead of thiophene but incorporate sulfanyl and sulfido groups. The target compound’s dimethylthiophene group may exhibit distinct electronic properties, such as altered HOMO-LUMO gaps, but direct data are unavailable .
Key Research Findings and Data Gaps
Notable Observations:
- The target compound’s sulfonamide group differentiates it from chromone derivatives, which prioritize sulfur-phosphorus interactions for optoelectronic tuning.
- ADC1770’s PEG linker contrasts with the thiophene derivative’s rigidity, suggesting divergent pharmacokinetic profiles.
Limitations and Recommendations
The provided evidence lacks direct studies on 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide, necessitating extrapolation from structurally dissimilar compounds. Future work should prioritize:
Synthetic Optimization : Compare sulfonamide-thiophene derivatives with halogenated aryl groups (e.g., 4-bromo vs. 4-chloro substitutions).
Biological Assays: Evaluate kinase inhibition efficacy against known sulfonamide-based drugs (e.g., Celecoxib).
Computational Modeling : Predict binding modes using density functional theory (DFT) or molecular docking.
Biological Activity
The compound 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4,5-dimethylthiophene-3-carboxamide is a synthetic derivative belonging to the class of thiophene-based compounds. Its structure incorporates a sulfonyl group, which is known for enhancing biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Formula
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₃H₁₄ClN₃O₂S
- Molecular Weight : 301.78 g/mol
Key Functional Groups
- Thiophene Ring : Contributes to the compound's aromatic character and potential interactions with biological targets.
- Chlorobenzenesulfonyl Group : Enhances solubility and may influence receptor binding affinity.
- Propanamide Moiety : Provides structural diversity and potential for interaction with amino acids in target proteins.
Research indicates that compounds with similar structures often act as allosteric modulators or inhibitors of specific receptors. The presence of the chlorobenzenesulfonyl group may facilitate interactions with G protein-coupled receptors (GPCRs), particularly the A1 adenosine receptor, which is implicated in various physiological processes including cardiac function and neurotransmission.
Pharmacological Studies
- Adenosine Receptor Modulation :
- Anticancer Activity :
- Anti-inflammatory Effects :
Case Studies
- Case Study 1 : A derivative similar to the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Case Study 2 : In vivo studies demonstrated that thiophene derivatives could reduce inflammation in animal models of arthritis, showcasing their therapeutic potential in inflammatory conditions.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
